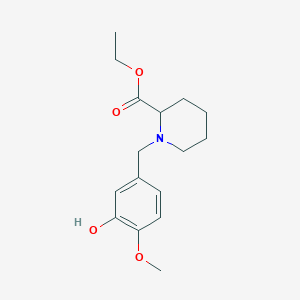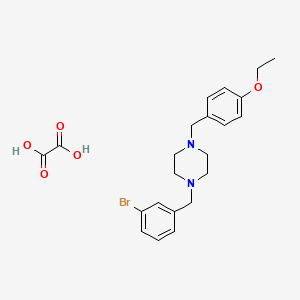![molecular formula C17H24O6 B5233064 diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)
diethyl [3-(4-methoxyphenoxy)propyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-(4-methoxyphenoxy)propyl]malonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a malonic acid derivative that possesses unique properties that make it suitable for use in research and development.
Mécanisme D'action
The mechanism of action of diethyl [3-(4-methoxyphenoxy)propyl]malonate is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been shown to modulate the activity of various receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Effets Biochimiques Et Physiologiques
Diethyl [3-(4-methoxyphenoxy)propyl]malonate has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diethyl [3-(4-methoxyphenoxy)propyl]malonate is its versatility in various research applications. It can be easily synthesized and purified, and its properties can be modified through various chemical modifications. Additionally, it has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of diethyl [3-(4-methoxyphenoxy)propyl]malonate is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the research and development of diethyl [3-(4-methoxyphenoxy)propyl]malonate. One potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is the development of new synthetic methods for the preparation of diethyl [3-(4-methoxyphenoxy)propyl]malonate and its derivatives, which may lead to the discovery of new properties and applications. Additionally, the investigation of its potential as a building block for the synthesis of new functional materials, such as sensors and catalysts, is another potential direction for future research.
Méthodes De Synthèse
The synthesis of diethyl [3-(4-methoxyphenoxy)propyl]malonate involves the reaction of malonic acid diethyl ester with 4-methoxyphenol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography. The yield of the reaction is typically between 50-60%, and the purity of the product can be confirmed through various analytical techniques, such as NMR and mass spectrometry.
Applications De Recherche Scientifique
Diethyl [3-(4-methoxyphenoxy)propyl]malonate has been extensively used in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, such as esters and amides.
Propriétés
IUPAC Name |
diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-4-21-16(18)15(17(19)22-5-2)7-6-12-23-14-10-8-13(20-3)9-11-14/h8-11,15H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZAGCIGBZHNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)


![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)